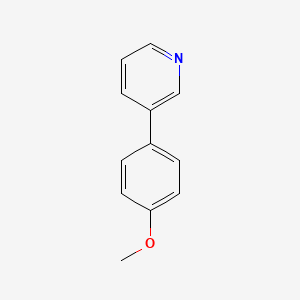

3-(4-Methoxyphenyl)pyridine

説明

3-(4-Methoxyphenyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a para-methoxyphenyl group. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry.

特性

IUPAC Name |

3-(4-methoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRHRNXOYYLECZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399709 | |

| Record name | 3-(4-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5958-02-1 | |

| Record name | 3-(4-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Stille Cross-Coupling Reaction Method

Overview:

The most widely reported and efficient preparation method for 3-(4-Methoxyphenyl)pyridine involves the Stille cross-coupling reaction between an aryl halide and an alkylstannylpyridine derivative. This palladium- and copper-catalyzed coupling is conducted in polar aprotic solvents under inert atmosphere conditions.

- Reactants:

- Aryl halide (e.g., 4-methoxyphenyl bromide or iodide)

- Alkylstannylpyridine (e.g., 3-pyridyltributylstannane)

- Catalysts:

- Copper(I) iodide (CuI), 20 mol%

- Palladium catalyst (e.g., Pd(PPh3)4), 1 mol%

- Base: Cesium fluoride (CsF), 1 mmol

- Solvent: N,N-Dimethylformamide (DMF)

- Conditions: Heated at 110 °C under nitrogen for 12 hours

Procedure:

The aryl halide, base, CuI, alkylstannylpyridine, and palladium catalyst are dissolved in DMF and heated in a sealed vial under nitrogen. After completion, the reaction mixture is quenched with water, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by silica gel chromatography.

Yield:

Typically, this method achieves high yields, around 92% for this compound.

| Parameter | Details |

|---|---|

| Aryl halide | 0.5 mmol |

| Alkylstannylpyridine | 0.75 mmol |

| Base (CsF) | 1 mmol |

| Catalyst (Pd) | 1 mol% |

| CuI | 20 mol% |

| Solvent | DMF (2 mL) |

| Temperature | 110 °C |

| Time | 12 hours |

| Atmosphere | Nitrogen (inert) |

| Yield | 92% |

- High selectivity and yield

- Mild reaction conditions relative to classical aromatic substitution

- Well-established and scalable

- Use of organotin reagents, which are toxic and require careful handling

- Need for palladium and copper catalysts increases cost

Notes on Related Methoxypyridine Derivatives Preparation

The preparation of methoxy-substituted pyridines, such as 3,5-dimethyl-4-methoxypyridine, involves complex multi-step processes including oxidation, nitration, substitution, and rearrangement reactions starting from methylpyridine derivatives. These processes are generally more elaborate and less direct than cross-coupling methods, emphasizing the efficiency of the latter for preparing this compound.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions: 3-(4-Methoxyphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in 3-(4-Hydroxyphenyl)pyridine.

Reduction: The pyridine ring can be reduced to form a piperidine derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: 3-(4-Hydroxyphenyl)pyridine.

Reduction: 3-(4-Methoxyphenyl)piperidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer properties of 3-(4-Methoxyphenyl)pyridine and its derivatives. Research indicates that compounds containing pyridine rings exhibit significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) cells .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The presence of the methoxy group enhances the compound's interaction with biological targets, leading to increased potency against cancer cells .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory effects. Some studies suggest that derivatives of this compound may inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .

Anticancer Efficacy

A study focused on a series of pyrazolo[3,4-b]pyridine derivatives, including those derived from this compound, demonstrated significant anticancer activity. The compound exhibited an IC value of 2.59 µM against HeLa cells, comparable to standard chemotherapeutic agents like doxorubicin .

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 2.59 | CDK inhibition |

| Doxorubicin | HeLa | 2.35 | Topoisomerase inhibition |

| 14g (derivative) | MCF7 | 4.66 | CDK inhibition |

Anti-inflammatory Studies

Another investigation explored the anti-inflammatory properties of related compounds and found promising results in reducing inflammation markers in vitro. These findings suggest that modifications to the methoxy group can enhance the anti-inflammatory effects while maintaining low cytotoxicity to normal cells .

作用機序

The mechanism of action of 3-(4-Methoxyphenyl)pyridine depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects .

類似化合物との比較

Substituent Effects on Physicochemical Properties

Substituents on the pyridine and phenyl rings significantly influence melting points, solubility, and bioactivity. Key comparisons include:

- Electron-Donating Groups (e.g., -OCH₃) : The methoxy group enhances solubility in polar solvents and modulates electronic effects, improving interactions with biological targets like CDK2 and CDK9 .

- Electron-Withdrawing Groups (e.g., -Cl, -NO₂): Chloro and nitro substituents increase melting points and antimicrobial potency but may reduce solubility .

生物活性

3-(4-Methoxyphenyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Synthesis

This compound, characterized by the presence of a methoxy group on the phenyl ring and a pyridine moiety, is synthesized through various chemical pathways. One common method involves the reaction of 4-methoxybenzaldehyde with pyridine derivatives in the presence of suitable catalysts. The synthesis can yield high purity products, often confirmed by NMR and mass spectrometry techniques .

Anticancer Properties

Research has highlighted the potential anticancer activity of this compound derivatives. A study demonstrated that certain derivatives exhibit cytotoxic effects on various cancer cell lines, including Hela and MCF7. The mechanism of action appears to involve cell cycle arrest and induction of apoptosis, suggesting that these compounds could serve as lead agents in cancer therapy .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 9a | Hela | 2.59 | Apoptosis induction |

| 14g | MCF7 | 4.66 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives, including this compound, have been extensively studied. These compounds have shown efficacy against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents. The presence of the methoxy group enhances their bioactivity by improving solubility and interaction with microbial targets .

Table 2: Antimicrobial Efficacy of Pyridine Derivatives

| Compound | Target Microorganism | Activity |

|---|---|---|

| This compound | E. coli | Moderate |

| This compound | S. aureus | Strong |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell proliferation.

- Modulation of Signaling Pathways : It can influence pathways related to apoptosis and cell survival.

- Interaction with DNA : Some studies suggest that derivatives can intercalate into DNA, disrupting replication processes in cancer cells .

Case Studies

- Cancer Therapeutics : A clinical study investigated the efficacy of a derivative in patients with advanced solid tumors. Results indicated a significant reduction in tumor size in some participants, with manageable side effects reported.

- Antimicrobial Trials : In vitro studies demonstrated that this compound exhibited potent activity against resistant strains of bacteria, suggesting its potential as a new antibiotic agent.

Q & A

Basic: What are the standard synthetic routes for 3-(4-Methoxyphenyl)pyridine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, where a brominated pyridine derivative reacts with a 4-methoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd/C) and a base. Solvents like dimethylformamide (DMF) or ethanol are commonly used, with temperatures ranging from room temperature to reflux . Optimization includes adjusting catalyst loading (0.5–5 mol%), solvent polarity, and reaction time (3–24 hours). For heterocyclic derivatives (e.g., triazolopyridines), oxidative ring closure of hydrazine intermediates using sodium hypochlorite in ethanol at room temperature offers a green chemistry approach with yields up to 73% .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions. For example, the methoxy group ( ~3.8 ppm in H NMR) and pyridine protons ( 7.0–8.5 ppm) are diagnostic .

- FTIR : Identifies functional groups (e.g., C-O stretch of methoxy at ~1250 cm) .

- HRMS : Validates molecular weight (e.g., [M+H] at m/z 334.1556 for intermediates) .

- Melting Point : Sharp melting points (e.g., 126°C for triazolopyridine derivatives) indicate purity .

Basic: What safety protocols should researchers follow when handling this compound given limited toxicity data?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Exposure Control : Avoid inhalation/contact. In case of exposure, rinse skin with soap/water and eyes with saline for 15 minutes .

- Waste Disposal : Treat as hazardous organic waste. Incinerate or use approved chemical degradation protocols .

Advanced: How can researchers design experiments to elucidate reaction mechanisms involving this compound in cross-coupling reactions?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via TLC or GC-MS at intervals to identify intermediates .

- Isotopic Labeling : Use C-labeled reagents to track bond formation in Suzuki-Miyaura couplings .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity in heterocyclic ring closures .

- Control Experiments : Test catalyst-free conditions or alternative bases (e.g., KCO vs. CsCO) to isolate mechanistic steps .

Advanced: What strategies are effective for resolving contradictions in bioactivity data across studies on this compound derivatives?

Methodological Answer:

- Standardized Assays : Use uniform protocols (e.g., FLT3 kinase inhibition assays with Caliper EZ Reader II) to minimize variability .

- Dose-Response Curves : Generate IC values across 12-point logarithmic dilutions to compare potency accurately .

- Structural Confirmation : Re-characterize disputed compounds via XRD or 2D NMR to rule out isomerism or impurities .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Advanced: How can green chemistry principles improve the sustainability of synthesizing this compound derivatives?

Methodological Answer:

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .

- Catalyst Recycling : Recover Pd/C via filtration and reuse in subsequent batches to minimize waste .

- Energy Efficiency : Use microwave-assisted synthesis for faster heating or room-temperature oxidative cyclization .

- Atom Economy : Optimize stoichiometry (e.g., 1:1.05 molar ratio of boronic acid to bromide) to reduce excess reagents .

Advanced: What approaches are recommended for establishing structure-activity relationships (SAR) of this compound in medicinal chemistry?

Methodological Answer:

- Analog Synthesis : Systematically modify substituents (e.g., replace methoxy with halogen or alkyl groups) and test bioactivity .

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions with biological targets (e.g., FLT3 kinase) .

- QSAR Models : Corrogate electronic (Hammett σ) or steric (Taft Es) parameters with IC values to predict activity trends .

- Proteomics : Perform pull-down assays with biotinylated derivatives to identify off-target binding partners .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。